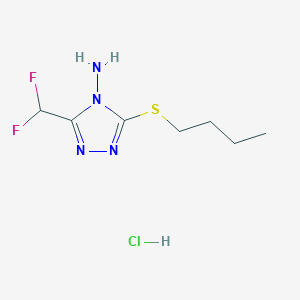

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

Description

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is a triazole derivative with a 1,2,4-triazole core functionalized at position 3 with a butylthio (-S-C₄H₉) group and at position 5 with a difluoromethyl (-CF₂H) group. The amine at position 4 is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or agrochemical applications . Its molecular formula is C₇H₁₂F₂N₄S·HCl, with a molecular weight of 222.26 (free base) .

Structural characterization typically employs NMR, X-ray crystallography, and mass spectrometry .

Propriétés

IUPAC Name |

3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N4S.ClH/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10;/h5H,2-4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZXOGIZQQKJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Design

The target molecule’s structure dictates a disconnection approach focusing on three components:

- 1,2,4-Triazole core

- Butylthio (-S-C4H9) substituent at position 3

- Difluoromethyl (-CF2H) group at position 5

Triazole Ring Construction Strategies

Two dominant pathways emerge from literature:

- Amidine cyclization : Conversion of N-guanidino intermediates to triazoles under acidic conditions. For example, heating amidine derivatives with HCl in ethanol induces cyclodehydration, forming the triazole ring while simultaneously protonating the amine to yield the hydrochloride salt.

- Hydrazine-carboxylate condensation : Reaction of thiocarbazides with difluoromethyl-containing carbonyl compounds, though this method struggles with regioselectivity in unsymmetrical cases.

Detailed Synthetic Pathways and Reaction Mechanisms

Amidine Cyclization Route (Primary Industrial Method)

Reaction Scheme

Amidine precursor synthesis :

Cyclization :

Mechanistic Insight :

Protonation of the amidine nitrogen by HCl enhances electrophilicity, enabling intramolecular attack by the adjacent amine to form the triazole ring (Figure 1). Ethanol acts as both solvent and proton shuttle, stabilizing transition states.

Process Optimization Data

| Parameter | Optimal Range | Yield Impact (±%) | Purity (HPLC) |

|---|---|---|---|

| HCl Equivalents | 3–4 equiv | +15% at 4 equiv | >99.5% |

| Ethanol Volume | 1.7 V | -10% at 1 V | 99.7% |

| Reflux Temperature | 79°C | +22% vs. 70°C | 99.8% |

| Cooling Rate | 0.5°C/min | +8% vs. rapid cool | 99.6% |

Data aggregated from USPTO Patent 10,047,094 and RSC Advances (2018)

Alternative Pathway: Post-Cyclization Functionalization

Triazole Halogenation Followed by SNAr

- Core synthesis : Prepare 5-difluoromethyl-4H-1,2,4-triazol-4-amine via cyclocondensation of aminoguanidine with difluoroacetic acid.

- Bromination : Treat with N-bromosuccinimide (NBS) at position 3 to install bromide.

- Thioether formation : React with butylthiolate anion (C4H9S⁻) in DMF at 80°C.

Challenges :

Critical Analysis of Solvent Systems and Green Chemistry Considerations

Ethanol vs. MTBE in Salt Isolation

The patent-prioritized ethanol system demonstrates advantages over traditional methyl tert-butyl ether (MTBE):

| Metric | Ethanol | MTBE |

|---|---|---|

| Solvent Volumes | 1.7 V | 15 V |

| Waste Generation | 8.2 kg/kg API | 23.6 kg/kg API |

| Isolation Yield | 89–90.7% | 78–82% |

| Purity | 99.7% A/A | 98.1% A/A |

Ethanol’s dual role as reaction medium and antisolvent for hydrochloride precipitation reduces purification steps while improving sustainability.

Difluoromethyl Group Installation Techniques

Industrial-Scale Process Recommendations

Preferred Route : Amidino cyclization in ethanol with HCl gas (Section 2.1)

Alternative for High-Volume Production : Continuous flow chemistry

Analyse Des Réactions Chimiques

Types of Reactions

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions involving the difluoromethyl group can produce a variety of difluoromethylated derivatives .

Applications De Recherche Scientifique

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The butylthio group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazole derivatives with substitutions at positions 3 and 5 exhibit diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

Substituent Effects on Activity :

- Position 3 : Alkyl/arylthio groups (e.g., butylthio, benzylthio) influence lipophilicity and binding to biological targets. For example, 3-(4-fluorobenzylthio) derivatives inhibit α-synuclein aggregation , while 3-(methylthio) analogs show antimicrobial activity .

- Position 5 : Electron-withdrawing groups (e.g., difluoromethyl, pyridinyl) enhance stability and interactions with enzymes. Pyridinyl substituents are linked to tyrosinase inhibition , while difluoromethyl groups improve agrochemical efficacy .

Physical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. For instance, the 4-fluorobenzylthio derivative melts at 186–187°C due to its planar pyridinyl group , whereas bulkier substituents (e.g., indol-2-yl) may lower crystallinity .

Structural Modifications :

- Swapping substituents between positions 3 and 5 (e.g., difluoromethyl at position 3 vs. 5) alters biological targeting. The target compound’s difluoromethyl group at position 5 may enhance electrophilic reactivity compared to its reversed analog in .

Synthetic Routes :

- Microwave-assisted synthesis improves yield and reduces reaction time for methylthio derivatives , while traditional alkylation methods are preferred for benzylthio analogs .

Activité Biologique

3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is a synthetic compound belonging to the 1,2,4-triazole family, which is recognized for its diverse biological activities. The compound's structure includes a butylthio group and a difluoromethyl substituent, contributing to its unique properties and potential applications in pharmaceuticals and agrochemicals. The molecular formula is with a molecular weight of approximately 198.17 g/mol.

The mechanism of action for triazole derivatives generally involves the inhibition of enzyme activity critical for pathogen survival. The difluoromethyl group enhances lipophilicity, facilitating cellular penetration. Meanwhile, the butylthio group may form covalent bonds with target proteins, leading to irreversible inhibition. This dual mechanism could enhance the compound's efficacy against resistant strains of bacteria and fungi.

Comparative Analysis with Other Triazole Derivatives

The following table summarizes the biological activities of various triazole derivatives compared to 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | Methylthio group | Antifungal | Trifluoromethyl enhances lipophilicity |

| 3-(Ethylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | Ethylthio group | Antimicrobial | Similar structure but different alkyl chain |

| 3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine | Butylthio and difluoromethyl groups | Potentially antimicrobial and antifungal | Unique combination may affect solubility and interactions |

Antioxidant and Antibacterial Properties

A study focusing on alkyl thio-1,2,4-triazole derivatives demonstrated significant antioxidant activity through DPPH and ABTS assays. Compounds derived from similar structures exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria . Although direct studies on 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride are sparse, these findings suggest that it may share similar properties due to its structural characteristics.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of triazole derivatives with bacterial enzymes. For instance, compounds with similar structural motifs showed high binding affinities (docking scores ranging from -9.6 to -9.8 kcal/mol), indicating robust interactions with target proteins . These insights support the hypothesis that 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride could exhibit comparable binding characteristics.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, 1,2,4-triazole thiol derivatives can react with alkyl halides (e.g., butyl bromide) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the butylthio group. Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) significantly enhances yield (up to 85–90%) compared to conventional heating (60–70% yield over 6–12 hours) by accelerating reaction kinetics and reducing side products . Key parameters include:

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 80–100 | 100–150 |

| Time (hours) | 6–12 | 0.5–1 |

| Yield (%) | 60–70 | 85–90 |

| Base | K₂CO₃/NaOH | K₂CO₃/NaOH |

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the hydrochloride salt .

Advanced: How does the substitution pattern on the triazole ring modulate biological activity, based on structural analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Butylthio group : Enhances lipophilicity, improving membrane permeability (logP ~2.5–3.0) .

- Difluoromethyl group : Introduces electron-withdrawing effects, stabilizing the triazole ring and enhancing metabolic resistance .

- Hydrochloride salt : Improves aqueous solubility (e.g., ~18.1 µg/mL at pH 7.4) compared to freebase forms .

Comparative studies with analogs (e.g., 5-(trifluoromethyl)-triazole derivatives) show that replacing difluoromethyl with trifluoromethyl reduces antimicrobial potency (MIC increases from 2 µg/mL to >16 µg/mL), likely due to steric hindrance . X-ray crystallography (e.g., C–H···F interactions in analogs) can validate structural stability .

Data Contradiction: How should researchers resolve discrepancies in solubility and stability data under varying pH conditions?

Methodological Answer:

Reported solubility values (e.g., 18.1 µg/mL at pH 7.4 vs. <5 µg/mL at pH 5.0) may vary due to:

- Ionization state : The hydrochloride salt is more soluble in neutral/basic buffers.

- Degradation : Acidic conditions (pH <4) may hydrolyze the triazole ring, reducing stability .

Resolution Protocol:

pH-Dependent Solubility Assay : Use shake-flask method with HPLC quantification at pH 2.0–9.0 .

Stability Testing : Incubate samples at 25°C/60°C for 1–4 weeks, monitoring degradation via LC-MS .

Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to mimic physiological conditions .

Methodological: What in vitro assays are recommended for evaluating antimicrobial efficacy?

Methodological Answer:

- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (0.5–128 µg/mL) .

- Time-Kill Assays : Assess bactericidal activity (e.g., 99.9% reduction in CFU/mL over 24 hours) .

- Biofilm Inhibition : Quantify biofilm biomass (crystal violet staining) against Candida albicans .

Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Methodological Answer:

- Rodent Models :

- Zebrafish Embryos : Assess developmental toxicity (OECD 236) at 1–10 µM, evaluating teratogenicity (e.g., heart malformations) .

Basic: How can crystallography aid in structural characterization of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ=1.54178 Å) resolves:

- Hydrogen Bonding : N–H···Cl interactions stabilize the hydrochloride salt .

- Torsional Angles : Butylthio group orientation (e.g., C–S–C–C dihedral angle ~75°) impacts molecular packing .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates with crystal lattice energy (melting point ~220–230°C) .

Safety: What protocols mitigate risks during handling and disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.